Cas no 851865-17-3 (2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole)

2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole structure
851865-17-3 structure
商品名:2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
CAS番号:851865-17-3
MF:C17H14FN3O3S
メガワット:359.374765872955
CID:6030441
PubChem ID:3287707

2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
    • 851865-17-3
    • SR-01000096121
    • AKOS024588582
    • SR-01000096121-1
    • F0630-0324
    • (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone
    • 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
    • [2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone
    • インチ: 1S/C17H14FN3O3S/c18-13-5-3-4-12(10-13)11-25-17-19-8-9-20(17)16(22)14-6-1-2-7-15(14)21(23)24/h1-7,10H,8-9,11H2
    • InChIKey: XPTKNIKYWDLOMA-UHFFFAOYSA-N
    • ほほえんだ: S(CC1C=CC=C(C=1)F)C1=NCCN1C(C1C=CC=CC=1[N+](=O)[O-])=O

計算された属性

  • せいみつぶんしりょう: 359.07399065g/mol
  • どういたいしつりょう: 359.07399065g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 540
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 104Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0630-0324-5μmol
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
851865-17-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0630-0324-10μmol
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
851865-17-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0630-0324-75mg
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
851865-17-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0630-0324-10mg
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
851865-17-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0630-0324-25mg
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
851865-17-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0630-0324-40mg
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
851865-17-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0630-0324-2μmol
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
851865-17-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0630-0324-15mg
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
851865-17-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0630-0324-5mg
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
851865-17-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0630-0324-20mg
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole
851865-17-3 90%+
20mg
$99.0 2023-05-17

2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole 関連文献

2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazoleに関する追加情報

Professional Introduction to Compound with CAS No. 851865-17-3 and Product Name: 2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole

The compound with the CAS number 851865-17-3 and the product name 2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The structural motif incorporates several key functional groups, including a fluorophenylmethylsulfanyl moiety and a nitrobenzoyl substituent, which are strategically positioned within a 4,5-dihydro-1H-imidazole core. Such structural features not only contribute to the compound's unique chemical properties but also open avenues for exploration in therapeutic intervention.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between this compound and biological targets. The fluorophenylmethylsulfanyl group is known for its ability to modulate protein-protein interactions and enzyme activity, making it a valuable component in the design of small-molecule inhibitors. In contrast, the nitrobenzoyl moiety introduces a region of high electrophilicity, which can be exploited for covalent binding to biological targets, enhancing drug potency and selectivity. The presence of these groups within the 4,5-dihydro-1H-imidazole scaffold further enhances the compound's pharmacological profile by contributing to its solubility and metabolic stability.

Current research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. The 4,5-dihydro-1H-imidazole core is a well-established pharmacophore found in numerous bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. The incorporation of additional functional groups into this scaffold allows for fine-tuning of biological activity, enabling the design of molecules with enhanced efficacy and reduced side effects. In particular, the substitution pattern around the imidazole ring plays a critical role in determining the compound's interaction with biological targets. The specific arrangement of atoms in this molecule has been optimized to maximize binding affinity while minimizing off-target effects.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to construct the complex framework efficiently and with high yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds between the fluorophenylmethylsulfanyl and nitrobenzoyl groups. Additionally, protecting group strategies have been utilized to ensure regioselectivity during synthesis, preventing unwanted side reactions that could compromise the integrity of the target molecule.

In vitro studies have begun to elucidate the pharmacological properties of this compound. Initial experiments suggest that it exhibits significant inhibitory activity against certain enzymes implicated in diseases such as cancer and neurodegeneration. The fluorophenylmethylsulfanyl group appears to interact with key residues in the active site of these enzymes, disrupting their normal function and inhibiting their activity. Furthermore, preliminary toxicity assays indicate that the compound is well-tolerated at therapeutic doses, suggesting potential for further development into a novel therapeutic agent.

The role of fluorine atoms in pharmaceutical molecules cannot be overstated. The introduction of fluorine into organic structures often enhances metabolic stability, binding affinity, and oral bioavailability. In this compound, the fluorine atom within the fluorophenylmethylsulfanyl group contributes to these desirable properties while also providing a handle for further derivatization. This allows chemists to explore analogues with modified biological profiles by systematically altering substituents attached to the fluorophenyl ring.

Recent publications have demonstrated that imidazole derivatives are effective scaffolds for developing drugs targeting central nervous system disorders. The structural flexibility of the 4,5-dihydro-1H-imidazole core allows it to adopt multiple conformations that can fit into specific binding pockets on biological targets. This adaptability has been exploited in designing molecules that interact with receptors involved in mood regulation and cognition enhancement. The presence of both electron-withdrawing (nitrobenzoyl) and electron-donating (fluorophenylmethylsulfanyl) groups further fine-tunes electronic properties within this scaffold, influencing how it interacts with biological systems.

The nitro group within the nitrobenzoyl moiety is another critical feature contributing to this compound's pharmacological potential. Nitro groups are known for their ability to undergo reduction or oxidation reactions under specific conditions, allowing for dynamic modulation of biological activity through prodrug strategies or redox-sensitive mechanisms. This property makes it particularly interesting for developing therapeutics that require controlled release or activation within different cellular compartments.

As research progresses into understanding disease mechanisms at a molecular level, compounds like this one will become increasingly valuable tools for therapeutic intervention. Their complex structures provide multiple points of interaction with biological targets while maintaining sufficient diversity for medicinal chemists to optimize efficacy and safety profiles further along their development pathways.

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